Bis(chloromethyl)phenylphosphine oxide Bis(chloromethyl)phenylphosphine oxide
Brand Name: Vulcanchem
CAS No.: 18788-46-0
VCID: VC14131392
InChI: InChI=1S/C8H9Cl2OP/c9-6-12(11,7-10)8-4-2-1-3-5-8/h1-5H,6-7H2
SMILES:
Molecular Formula: C8H9Cl2OP
Molecular Weight: 223.03 g/mol

Bis(chloromethyl)phenylphosphine oxide

CAS No.: 18788-46-0

Cat. No.: VC14131392

Molecular Formula: C8H9Cl2OP

Molecular Weight: 223.03 g/mol

* For research use only. Not for human or veterinary use.

Bis(chloromethyl)phenylphosphine oxide - 18788-46-0

Specification

CAS No. 18788-46-0
Molecular Formula C8H9Cl2OP
Molecular Weight 223.03 g/mol
IUPAC Name bis(chloromethyl)phosphorylbenzene
Standard InChI InChI=1S/C8H9Cl2OP/c9-6-12(11,7-10)8-4-2-1-3-5-8/h1-5H,6-7H2
Standard InChI Key KPIDOGVZNRBASG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)P(=O)(CCl)CCl

Introduction

Chemical Structure and Characterization

Bis(chloromethyl)phenylphosphine oxide features a tetrahedral phosphorus center with a phenyl group, two chloromethyl substituents, and an oxygen atom. The phenyl group contributes aromatic stability, while the chloromethyl groups introduce electrophilic reactivity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the chloromethyl protons (δ = 4.49 ppm as singlets) and vinyl protons in derivatives (δ = 5.13–5.27 and 5.83–5.93 ppm) . The 31^{31}P NMR spectrum typically shows a singlet near δ = 6.58 ppm, slightly upfield compared to related bisacylphosphine oxides like BAPO (δ = 6.98 ppm) . The carbonyl carbon in derivatives appears as a doublet at δ = 216.2 ppm in 13^{13}C NMR, consistent with electron-withdrawing effects from the phosphorus center .

Synthesis and Manufacturing

Recent patents describe optimized synthesis routes for structurally analogous phosphine oxides, offering insights into scalable production. A notable method involves:

  • Metallation of Phenylphosphine: Reacting phenylphosphine with alkali metal hydrides (e.g., sodium hydride) in organic solvents like tetrahydrofuran at 10–110°C to form metallated intermediates .

  • Acylation with Chlorinated Reagents: Introducing 2,4,6-trimethylbenzoyl chloride to the metallated intermediate, followed by oxidation with hydrogen peroxide to yield the phosphine oxide .

  • Purification: Washing with reducing agents (e.g., sodium thiosulfate) to remove residual peroxides, followed by crystallization in nonpolar solvents .

This method achieves yields exceeding 90% with purity >99%, addressing historical challenges of low yields (<60%) in earlier approaches . Key variables influencing yield include reaction temperature (optimal range: 40–60°C) and the use of alkoxide additives (e.g., potassium tert-butoxide), which enhance reaction rates .

Physical and Chemical Properties

Bis(chloromethyl)phenylphosphine oxide exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide) but limited solubility in water, necessitating derivatization for aqueous applications . Its UV-Vis spectrum shows a maximum absorption at 368 nm (ε = 8,850 L·mol1^{-1}·cm1^{-1}), attributed to n→π* transitions in the phosphine oxide moiety . Thermal stability studies reveal decomposition above 180°C, with chloromethyl groups prone to elimination reactions under acidic conditions .

PropertyValue/Description
Molecular FormulaC8_8H9_9Cl2_2OP
Molecular Weight223.03 g/mol
λmax_{\text{max}} (UV-Vis)368 nm
Thermal Decomposition>180°C

Applications in Photoinitiation and Catalysis

Photoinitiators for Polymerization

Bis(chloromethyl)phenylphosphine oxide derivatives, such as bisacylphosphine oxides (BAPOs), are widely used in UV-curable coatings and adhesives. Upon irradiation at 360–400 nm, the excited triplet state undergoes α-cleavage, generating benzoyl and phosphinoyl radicals that initiate polymerization . Modifications with ether-containing side chains (e.g., allyloxyethoxy groups) improve solubility in aqueous formulations, addressing limitations of traditional BAPOs .

Hydrogen Evolution Catalysis

In hydrogenase model systems, bis(chloromethyl)phenylphosphine oxide serves as a precursor for iron-sulfur clusters. Reaction with Fe3_3(CO)12_{12} yields complexes like [Fe2_2(CO)6_6][(μ-SCH2_2)2_2P(O)Ph], which catalyze hydrogen evolution with turnover frequencies dependent on acid strength . The phosphine oxide bridgehead facilitates proton transfer, mimicking enzymatic active sites .

Comparative Analysis with Related Phosphine Oxides

Bis(chloromethyl)phenylphosphine oxide exhibits distinct advantages over analogues:

CompoundKey FeaturesApplications
Diphenylphosphine OxideTwo phenyl groups; high stabilityLigand in coordination chemistry
Phenylphosphonic AcidAcidic phosphonate groupCorrosion inhibition
BAPOBisacyl structure; high photoactivityUV-curable resins

The chloromethyl groups in bis(chloromethyl)phenylphosphine oxide enhance electrophilicity, enabling nucleophilic substitutions inaccessible to non-halogenated analogues .

Recent Advances and Future Directions

Recent studies focus on functionalizing the chloromethyl groups for tailored reactivity. For example, thiol-ene click reactions with mercaptoacetates produce water-soluble derivatives for biomedical hydrogels . Additionally, computational studies predict that substituting chlorine with fluorine could improve thermal stability while retaining photoactivity . Future research aims to integrate these modifications into industrial-scale processes, particularly for energy storage and 3D printing applications.

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